N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide
Description
Crystal Packing and Hydrogen Bonding
- N–H···O Interactions : The acetamide’s NH group typically forms hydrogen bonds with carbonyl oxygen atoms of adjacent molecules, creating chains or sheets. For example, in 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide, N–H···O bonds (2.89 Å) stabilize a herringbone packing arrangement.
- π–π Stacking : Parallel-displaced stacking between pyrazole and phenyl rings occurs at distances of 3.4–3.6 Å, contributing to lattice stability.
| Parameter | Typical Range |
|---|---|
| N–H···O Bond Length | 2.85–3.10 Å |
| π–π Stacking Distance | 3.40–3.65 Å |
| Torsion Angle (C–N–C) | 118.5–122.3° |
The chlorophenyl group introduces steric hindrance, likely reducing symmetry and favoring monoclinic or triclinic crystal systems.
Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)
Spectroscopic data for pyrazole-acetamide hybrids provide a predictive framework for this compound’s characterization:
¹H NMR Analysis
- Pyrazole Protons : The 1H-pyrazole’s NH proton appears as a broad singlet near δ 12.5 ppm, while aromatic protons resonate between δ 7.2–8.1 ppm.
- Acetamide Methylene : The CH₂ group adjacent to the carbonyl splits into a quartet (δ 3.8–4.1 ppm) due to coupling with the NH proton.
- Chlorophenyl Aromatics : Ortho-chlorine substitution deshields adjacent protons, shifting their signals upfield (δ 7.3–7.5 ppm).
¹³C NMR Assignments
| Carbon Type | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 168.5–170.2 |
| Pyrazole C-4 | 142.1–144.3 |
| Chlorophenyl C-2 | 133.8–135.6 |
| Acetamide Methylene | 40.2–42.7 |
FT-IR Signatures
UV-Vis Absorption
π→π* transitions in the pyrazole and chlorophenyl systems produce intense absorbance between 270–320 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹). TD-DFT simulations predict a redshift of 15–20 nm compared to non-chlorinated analogs due to the electron-withdrawing chlorine’s conjugation effects.
Tautomeric Behavior of Pyrazole Moiety
The 1H-pyrazole group exhibits tautomerism between the 1H (proton at N1) and 2H (proton at N2) forms, with equilibrium dictated by substituents and solvent polarity:
Substituent Effects
Solvent Influence
| Solvent | 1H:2H Ratio |
|---|---|
| Ethanol | 85:15 |
| DMSO | 92:8 |
| Chloroform | 78:22 |
Properties
Molecular Formula |
C17H14ClN3O |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[4-(1H-pyrazol-4-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H14ClN3O/c18-16-4-2-1-3-13(16)9-17(22)21-15-7-5-12(6-8-15)14-10-19-20-11-14/h1-8,10-11H,9H2,(H,19,20)(H,21,22) |
InChI Key |
VEODFQZPEDTDBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C3=CNN=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment to Phenyl Group: The pyrazole ring is then attached to a phenyl group through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2-chlorophenyl acetic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Impact of Heterocycles
- Pyrazole vs. Triazole/Thiazole: Pyrazole (as in the target compound) provides a rigid, planar structure conducive to π-π stacking in enzyme active sites. Thiazole-containing analogs (e.g., ) form stable hydrogen-bonded dimers, influencing crystal packing and solubility .
Chlorophenyl Modifications
- 2-Chlorophenyl vs. However, dichlorophenyl groups increase halogen bonding with biological targets .
Spectroscopic and Crystallographic Comparisons
- IR Spectroscopy : All compounds show strong C=O stretches (~1675–1680 cm⁻¹), but triazole-containing analogs (e.g., 6m) exhibit additional C–N peaks at ~1287 cm⁻¹ .
- Crystal Structures : The target compound’s pyrazole ring likely adopts a coplanar conformation with the phenyl group, similar to benzotriazole analogs . In contrast, thiazole derivatives () show significant twisting (61.8° between dichlorophenyl and thiazole rings), affecting molecular aggregation .
Biological Activity
N-(4-(1H-Pyrazol-4-yl)phenyl)-2-(2-chlorophenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H16ClN3
- Molecular Weight : 299.78 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. The pyrazole moiety is known for its ability to modulate multiple biological targets:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
- Anticancer Properties : The compound exhibits cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Efficacy in Cell Lines
Recent studies have evaluated the efficacy of this compound against various cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.50 | Induction of apoptosis |
| SF-268 (Brain) | 3.79 | Cell cycle arrest |
| NCI-H460 (Lung) | 42.30 | Inhibition of proliferation |
These values indicate that the compound has significant cytotoxic activity, particularly against breast and brain cancer cell lines.
Study 1: Anticancer Activity
A study conducted by Bouabdallah et al. demonstrated that derivatives similar to this compound exhibited significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively . This study highlights the potential application of pyrazole derivatives in cancer therapy.
Study 2: Anti-inflammatory Effects
In another investigation, researchers synthesized a series of pyrazole derivatives and assessed their anti-inflammatory properties. Compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, indicating strong anti-inflammatory activity . This suggests that this compound could be a candidate for further development as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
